molecular formula C6H5Cl2FN2 B13465573 4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine

4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine

Cat. No.: B13465573
M. Wt: 195.02 g/mol
InChI Key: ZEPHOIPKCKTGCO-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyrimidine ring Pyrimidines are a class of organic compounds that are widely studied due to their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the chloromethylation of a fluorinated pyrimidine derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function. Additionally, it can interfere with cellular signaling pathways, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(chloromethyl)-5-fluoropyrimidine
  • 4-Chloro-2-(chloromethyl)-6-methylpyrimidine
  • 2-(Chloromethyl)-5-fluoro-6-methylpyrimidine

Uniqueness

4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both chlorine and fluorine atoms, along with a methyl group, imparts distinct chemical and biological properties that are not observed in other similar compounds. This unique structure allows for selective interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H5Cl2FN2

Molecular Weight

195.02 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine

InChI

InChI=1S/C6H5Cl2FN2/c1-3-5(9)6(8)11-4(2-7)10-3/h2H2,1H3

InChI Key

ZEPHOIPKCKTGCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)CCl)Cl)F

Origin of Product

United States

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